molecular formula C25H27N3O4S B2720554 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 896358-98-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2720554
CAS RN: 896358-98-8
M. Wt: 465.57
InChI Key: BUQKXNHWQOGJOI-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds

Researchers have synthesized novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds have shown significant inhibition of cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) and exhibited potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radiolabeling for Imaging

A study focused on the synthesis and radiolabeling of FAUC346, aiming for D3 receptor imaging with PET. Although promising for in-vivo selectivity, its pharmacological profile did not meet the requirements for a PET probe (Kuhnast et al., 2006).

Antimicrobial Activities

New 1,2,4-Triazole derivatives have been synthesized, showing antimicrobial activities against various microorganisms. This demonstrates the potential of such compounds in combating microbial resistance (Bektaş et al., 2007).

Chemical Synthesis and Optimization

Practical Synthesis of CCR5 Antagonists

A study presented a practical synthesis method for an orally active CCR5 antagonist, which could contribute to the development of new therapeutic agents (Ikemoto et al., 2005).

Optimization for Melatonergic Agents

Research on indanyl piperazines as melatonergic MT2 selective agents highlighted the development of compounds with high affinity for melatonergic receptors, showing potential as new class antidepressants (Mattson et al., 2003).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-30-20-7-5-19(6-8-20)27-10-12-28(13-11-27)21(16-26-25(29)24-3-2-14-33-24)18-4-9-22-23(15-18)32-17-31-22/h2-9,14-15,21H,10-13,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQKXNHWQOGJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

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